Tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate
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Overview
Description
Tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and a benzyl-substituted piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the reaction of 1-benzyl-4-hydroxypiperidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl 4-oxopiperidine derivatives.
Reduction: Formation of tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of piperidine-based compounds and their biological activities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the tert-butyl ester group can influence its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
Tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate is unique due to its specific structural features, including the benzyl-substituted piperidine ring and the tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H27NO3 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate |
InChI |
InChI=1S/C18H27NO3/c1-17(2,3)22-16(20)13-18(21)9-11-19(12-10-18)14-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3 |
InChI Key |
MKKQIRHVUXXXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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